2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
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Overview
Description
2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties, particularly in the field of neuroprotection and as an acetylcholinesterase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to form the intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:
Neuroprotection: It has been studied for its potential to protect neurons from oxidative stress and neurotoxicity.
Acetylcholinesterase Inhibition: The compound has shown promise as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease.
Pharmacological Studies: It is used in various pharmacological studies to understand its effects on neurotransmission and receptor binding.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves:
Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Receptor Binding: The compound interacts with specific receptors in the central nervous system, modulating neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is unique due to its dual role as an acetylcholinesterase inhibitor and neuroprotective agent. Its specific structural features, such as the methoxy groups and the piperazine ring, contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-9-5-3-7-17(19)21(25)22-11-12-23-13-15-24(16-14-23)18-8-4-6-10-20(18)27-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUFGKRDMZHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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